Liothyronine Ethyl Ester
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Overview
Description
Liothyronine Ethyl Ester is a synthetic derivative of liothyronine, a thyroid hormoneThis compound is primarily used in pharmaceutical research and testing as a reference standard .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Liothyronine Ethyl Ester typically involves the esterification of liothyronine. One common method is the reaction of liothyronine with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous monitoring systems is common to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Liothyronine Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield liothyronine and ethanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used.
Transesterification: Catalysts such as sulfuric acid or enzymes can be employed.
Major Products
Hydrolysis: Liothyronine and ethanol.
Reduction: Corresponding alcohol.
Transesterification: New ester and ethanol.
Scientific Research Applications
Liothyronine Ethyl Ester is used extensively in scientific research, including:
Pharmaceutical Testing: As a reference standard for the development and validation of analytical methods.
Biological Studies: Investigating the pharmacokinetics and pharmacodynamics of thyroid hormones.
Medical Research: Studying the effects of thyroid hormone analogs on various physiological processes.
Industrial Applications: Used in the synthesis of other thyroid hormone derivatives for therapeutic purposes.
Mechanism of Action
Liothyronine Ethyl Ester exerts its effects by mimicking the action of endogenous thyroid hormones. It binds to thyroid hormone receptors in the nucleus, influencing DNA transcription and protein synthesis. This binding regulates various metabolic processes, including growth, development, and energy metabolism .
Comparison with Similar Compounds
Similar Compounds
Triiodothyronine Acetate: An ester derivative similar to Liothyronine Ethyl Ester but with an acetate group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific ester group, which can influence its pharmacokinetic properties. This modification can affect its absorption, distribution, metabolism, and excretion compared to other thyroid hormone derivatives .
Properties
CAS No. |
3005-97-8 |
---|---|
Molecular Formula |
C17H16I3NO4 |
Molecular Weight |
679.03 g/mol |
IUPAC Name |
ethyl 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C17H16I3NO4/c1-2-24-17(23)14(21)7-9-5-12(19)16(13(20)6-9)25-10-3-4-15(22)11(18)8-10/h3-6,8,14,22H,2,7,21H2,1H3 |
InChI Key |
XVBVEMSFGOEYPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C=C2)O)I)I)N |
Origin of Product |
United States |
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